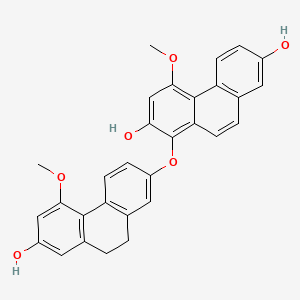
Blestrin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Blestrin D is a potent mixed-type butyrylcholinesterase (BChE) inhibitor with an IC50 value of 8.1 μM . It is isolated from the plant Bletilla striata, which belongs to the Orchidaceae family . This compound has shown potential in the research of Alzheimer’s disease due to its inhibitory effects on BChE .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Blestrin D is primarily isolated from the tubers of Bletilla striata . The extraction process involves the use of ethanol as a solvent to obtain the active constituents from the plant material . The ethanol extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound. The compound is mainly obtained through extraction from natural sources, specifically Bletilla striata . Further research is needed to develop efficient synthetic routes for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Blestrin D undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form hydroquinones and other reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Blestrin D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of butyrylcholinesterase
Biology: Investigated for its potential neuroprotective effects and its role in inhibiting cholinesterase enzymes
Medicine: Explored for its potential use in the treatment of Alzheimer’s disease due to its inhibitory effects on BChE
Mécanisme D'action
Blestrin D exerts its effects by inhibiting butyrylcholinesterase (BChE), an enzyme involved in the breakdown of acetylcholine . By inhibiting BChE, this compound increases the levels of acetylcholine in the brain, which can help improve cognitive function in conditions like Alzheimer’s disease . The molecular targets of this compound include the active site of BChE, where it binds and prevents the enzyme from hydrolyzing acetylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase (AChE) and BChE.
Galantamine: An alkaloid that inhibits AChE and modulates nicotinic receptors.
Uniqueness of Blestrin D
This compound is unique due to its mixed-type inhibition of BChE, which allows it to bind to both the active site and an allosteric site on the enzyme . This dual binding mechanism enhances its inhibitory potency and makes it a promising candidate for further research in the treatment of neurodegenerative diseases .
Propriétés
Formule moléculaire |
C30H24O6 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
1-[(7-hydroxy-5-methoxy-9,10-dihydrophenanthren-2-yl)oxy]-4-methoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C30H24O6/c1-34-26-14-20(32)12-18-4-3-17-13-21(7-10-22(17)28(18)26)36-30-24-8-5-16-11-19(31)6-9-23(16)29(24)27(35-2)15-25(30)33/h5-15,31-33H,3-4H2,1-2H3 |
Clé InChI |
FDWCJAPUGMZZCS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1C3=C(CC2)C=C(C=C3)OC4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


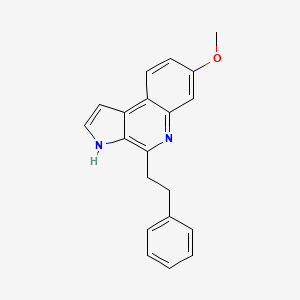
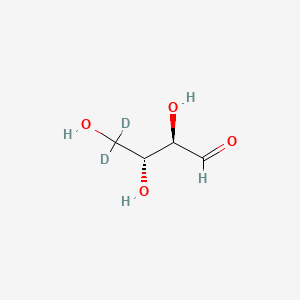

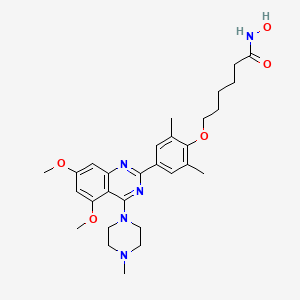
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
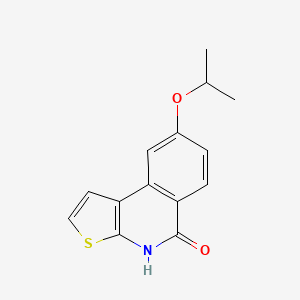
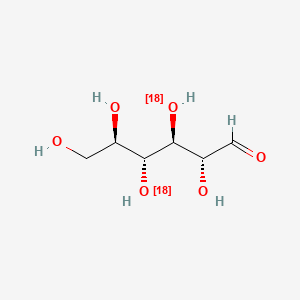
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
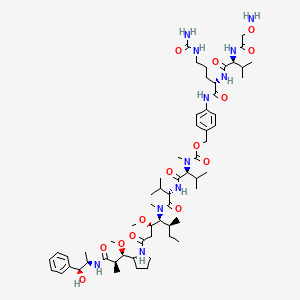
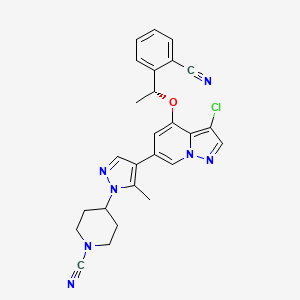
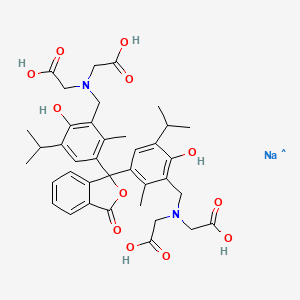
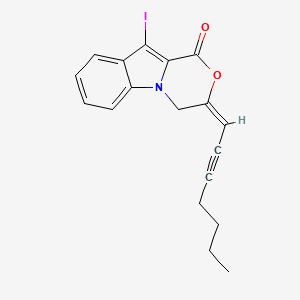
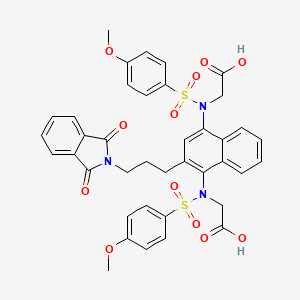
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
